molecular formula C9H12N2S B3051705 1-Methyl-3-(3-methylphenyl)thiourea CAS No. 35524-89-1

1-Methyl-3-(3-methylphenyl)thiourea

Cat. No. B3051705
CAS RN: 35524-89-1
M. Wt: 180.27 g/mol
InChI Key: WJAZBJCORJAGMK-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylphenyl)thiourea is an organosulfur compound . It has a molecular formula of C9H12N2S and a molecular weight of 180.27 .


Synthesis Analysis

Thioureas and their derivatives are synthesized by the reaction of various anilines with CS2 . The reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-(3-methylphenyl)thiourea consists of both soft and hard donors within the same molecular framework . This facilitates the compounds to be applied as ion sensors and transition metal extractors .


Chemical Reactions Analysis

1-Methyl-3-(3-methylphenyl)thiourea and its derivatives have been the subject of extensive study in coordination chemistry . They are known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals .


Physical And Chemical Properties Analysis

1-Methyl-3-(3-methylphenyl)thiourea has a melting point of 105 °C and a predicted boiling point of 264.4±33.0 °C . Its density is predicted to be 1.159±0.06 g/cm3 .

Safety And Hazards

When handling 1-Methyl-3-(3-methylphenyl)thiourea, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Thioureas and their derivatives have received remarkable attention of researchers due to their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties . They have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress .

properties

IUPAC Name

1-methyl-3-(3-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAZBJCORJAGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402841
Record name 1-methyl-3-(3-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(3-methylphenyl)thiourea

CAS RN

35524-89-1
Record name NSC131961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-3-(3-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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